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Compound of Interest

Compound Name: ATTO 514

Cat. No.: B15552921

For Researchers, Scientists, and Drug Development Professionals

ATTO 514 is a hydrophilic fluorescent label known for its exceptional water solubility, strong
absorption, and high fluorescence quantum vyield.[1][2][3][4] This guide provides a detailed
overview of the photophysical properties of ATTO 514, with a focus on its photostability and
photobleaching characteristics. It includes key quantitative data, detailed experimental
protocols for its application, and visualizations of relevant workflows to aid in experimental
design and data interpretation.

Core Photophysical and Photochemical Properties

ATTO 514 is characterized by its robust performance in a variety of applications, from single-
molecule detection to high-resolution microscopy.[1][2][3][4] Its excellent thermal and
photostability make it a reliable choice for demanding imaging experiments.[1][2][3][4]
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Property Value Source(s)
Excitation Maximum (A_ex) 511 nm (in PBS, pH 7.4) [11[5]16]
Emission Maximum (A_em) 532 nm (in PBS, pH 7.4) [5][6]
Molar Extinction Coefficient

115,000 M—tcm~1 [5][6]
(s_max)
Fluorescence Quantum Yield

85% [5]
(@_f)
Fluorescence Lifetime (1_fl) 3.9ns [1]
Recommended Excitation 514 nm line of an Argon-lon (2]
Source laser

Photostability and Photobleaching Rates

While ATTO 514 is widely reported to have "exceptional” photostability, quantitative data on its
photobleaching rate constant or quantum yield under specific, standardized conditions are not
readily available in public datasheets.[1][2][3] However, the photostability of fluorescent dyes
can be experimentally determined and is often characterized by the photobleaching half-life (t:/
2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value
under continuous illumination.

Factors Influencing Photostability:
o Excitation Light Intensity: Higher laser power leads to faster photobleaching.

¢ Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching
through the formation of reactive oxygen species.

» Buffer Composition: The chemical environment, including the presence of antifading agents
(e.g., Trolox, ascorbic acid), can significantly impact photostability.

¢ Local Environment: The molecular environment surrounding the fluorophore, such as
conjugation to a protein or intercalation into DNA, can also affect its photostability.
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Experimental Protocol for Assessing Photostability (General Approach):

A common method for quantifying photostability involves immobilizing the fluorophore and
Imaging it over time with a fluorescence microscope under constant illumination.

e Sample Preparation:

o Immobilize ATTO 514-labeled molecules (e.g., proteins, DNA) on a glass coverslip. This
can be achieved through biotin-streptavidin interactions or other surface chemistries.

o The sample should be in a well-defined buffer, with or without antifading agents, to assess

their effect.
e Image Acquisition:

o Use a fluorescence microscope (e.g., confocal or total internal reflection fluorescence -
TIRF) equipped with a suitable laser for excitation (e.g., 514 nm).

o Acquire a time-lapse series of images of the immobilized molecules under continuous
illumination. It is crucial to keep the laser power constant throughout the experiment.

o Data Analysis:
o Measure the fluorescence intensity of individual molecules or regions of interest over time.
o Plot the normalized fluorescence intensity as a function of time.

o Fit the decay curve to an exponential function (single or double exponential) to determine

the photobleaching half-life (t1/2).

Experimental Workflows and Applications

ATTO 514 is a versatile dye used in a range of applications. Below are detailed workflows for

some of its common uses.

Visualizing the Actin Cytoskeleton with ATTO 514-
Phalloidin
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ATTO 514 conjugated to phalloidin is a high-affinity probe for flamentous actin (F-actin),
enabling high-resolution imaging of the cytoskeleton in fixed cells.[7][8][9]

Workflow for F-Actin Staining with ATTO 514-Phalloidin
Cell Culture and Fixation
(e.g., 4% Paraformaldehyde)
Permeabilization
(e.g., 0.1% Triton X-100 in PBS)

Blocking (Optional)

(e.g., 1% BSAin PBS)

Gtaining with ATTO 514-Phal|oidirD

Washing
(e.g., 3x with PBS)

l

Mounting and Imaging

Click to download full resolution via product page

Caption: F-Actin Staining Workflow.

Detailed Protocol for F-Actin Staining:

o Cell Culture: Grow cells on glass coverslips to the desired confluency.
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 Fixation: Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-20 minutes at
room temperature.[7]

e Washing: Wash the cells three times with PBS for 5 minutes each.

» Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at
room temperature. This step is crucial for allowing the phalloidin conjugate to enter the cell.

[7]
e Washing: Wash the cells three times with PBS for 5 minutes each.

e Staining: Incubate the cells with a working solution of ATTO 514-phalloidin (typically 1:100 to
1:1000 dilution of a stock solution in PBS containing 1% BSA) for 30-60 minutes at room
temperature, protected from light.[7]

» Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound
conjugate.

e Mounting: Mount the coverslips onto microscope slides using an appropriate mounting
medium.

e Imaging: Visualize the stained F-actin using a fluorescence microscope with excitation and
emission filters appropriate for ATTO 514.

Investigating DNA-Protein Interactions with ATTO 514-
Labeled Oligonucleotides

ATTO 514 can be conjugated to oligonucleotides to study their interactions with DNA-binding
proteins using techniques like electrophoretic mobility shift assays (EMSA) or fluorescence
polarization/anisotropy.[6][10]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.abcam.com/en-us/technical-resources/protocols/phalloidin-staining
https://www.abcam.com/en-us/technical-resources/protocols/phalloidin-staining
https://www.benchchem.com/product/b15552921?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/phalloidin-staining
https://www.benchchem.com/product/b15552921?utm_src=pdf-body
https://www.benchchem.com/product/b15552921?utm_src=pdf-body
https://www.benchchem.com/product/b15552921?utm_src=pdf-body
https://www.biosyn.com/oligonucleotideproduct/atto-514-fluorescent-dye-oligonucleotide-labeling.aspx
https://www.thermofisher.com/ch/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/methods-detecting-protein-dna-interactions.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow for DNA-Protein Interaction Assay

Probe Preparation

Synthesize Oligonucleotide Conjugate ATTO 514-NHS Ester Purify Labeled Oligonucleotide
with Amine Modification to Amine-Modified Oligo (e.g., HPLC)

Binding Reaction and Analysis

Y

Incubate Labeled Oligo Analyze Binding Data Analysis to Determine
with DNA-Binding Protein (e.g., EMSA or Fluorescence Anisotropy) Binding Affinity (Kd)

Click to download full resolution via product page
Caption: DNA-Protein Interaction Workflow.
Detailed Protocol for Fluorescence Anisotropy-Based DNA-Protein Interaction Assay:
e Probe Preparation:

o Synthesize a single-stranded DNA oligonucleotide containing the putative protein binding
site and a 5' or 3' amine modification.

o Conjugate the amine-modified oligonucleotide with ATTO 514 NHS ester according to the
manufacturer's protocol.

o Purify the ATTO 514-labeled oligonucleotide using reverse-phase HPLC to remove
unconjugated dye and unlabeled DNA.

e Binding Assay:

o Prepare a series of dilutions of the DNA-binding protein in a suitable binding buffer.
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o In a microplate, mix a constant, low concentration of the ATTO 514-labeled oligonucleotide
with the different concentrations of the protein.

o Incubate the reactions at the desired temperature to allow binding to reach equilibrium.

o Fluorescence Anisotropy Measurement:

o Measure the fluorescence anisotropy of each reaction using a plate reader equipped with
polarization filters. Excite the sample with vertically polarized light at ~510 nm and
measure the emission intensity of both vertically and horizontally polarized light at ~535
nm.

o Data Analysis:
o Plot the change in fluorescence anisotropy as a function of the protein concentration.

o Fit the binding curve to a suitable model (e.g., a one-site binding model) to determine the
dissociation constant (Kd), which is a measure of the binding affinity.

Monitoring Kinase Activity with a FRET-Based
Biosensor

ATTO 514 can be used as an acceptor fluorophore in Férster Resonance Energy Transfer
(FRET)-based biosensors to monitor the activity of enzymes like kinases in living cells.[4][11]
[12] A typical kinase biosensor consists of a donor fluorophore, a kinase-specific substrate
peptide, a phosphoamino-acid binding domain, and an acceptor fluorophore (ATTO 514).
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Signaling Pathway for a FRET-Based Kinase Biosensor
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Low FRET
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Binds Phosphorylated Substrate

'
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Donor and ATTO 514 in proximity

High FRET

Click to download full resolution via product page

Caption: Kinase Activity Biosensor Mechanism.

Experimental Workflow for Monitoring Kinase Activity:

o Biosensor Delivery: Introduce the FRET-based kinase biosensor into living cells. This can be
done by transfecting cells with a plasmid encoding the biosensor or by microinjecting the
purified biosensor protein.
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e Live-Cell Imaging:

o Culture the cells in an imaging chamber on a fluorescence microscope equipped for live-
cell imaging (with environmental control).

o Acquire images in two channels: the donor channel (excitation of the donor, emission of
the donor) and the FRET channel (excitation of the donor, emission of the acceptor, ATTO
514).

o Stimulation: Treat the cells with a stimulus (e.g., a growth factor or drug) that is known to
activate the kinase of interest.

o Time-Lapse Imaging: Acquire a time-lapse series of images in both the donor and FRET
channels to monitor the change in FRET over time.

o Data Analysis:

o Calculate the FRET ratio (acceptor intensity / donor intensity) for each cell or region of
interest at each time point.

o An increase in the FRET ratio indicates an increase in kinase activity.

o Plot the change in FRET ratio over time to visualize the kinetics of kinase activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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photobleaching-rates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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